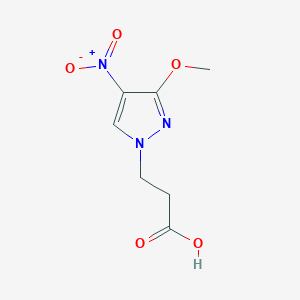

3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

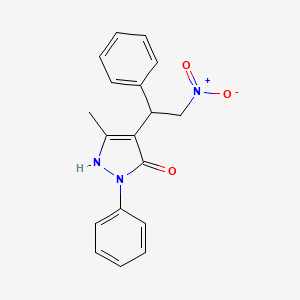

“3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid” is a compound with the molecular formula C7H9N3O5 . It is a solid substance and its IUPAC name is 3-methoxy-4-nitro-1H-pyrazole .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring substituted with a methoxy group at the 3-position and a nitro group at the 4-position . The exact structure can be determined using techniques like X-ray crystallography .Physical And Chemical Properties Analysis

The compound has a molecular weight of 215.163 . It has a density of 1.6±0.1 g/cm3 and a boiling point of 460.1±35.0 °C at 760 mmHg . The compound is a solid at room temperature .Applications De Recherche Scientifique

Synthesis and Molecular Structure

One study focused on the synthesis of substituted 2-aminobenzo[b]pyrans , demonstrating the utility of 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid and similar compounds in complex synthesis processes. The molecular and crystal structure of these compounds was established through X-ray diffraction analysis, indicating the importance of these substances in understanding structural characteristics of synthesized molecules (Shestopalov et al., 2003).

Chemical Properties and Reactions

Another study explored the electrochemical behavior of unsymmetrical 4-(o-nitrophenyl)-1,4-dihydropyridine derivatives in a protic medium. This research highlighted the reactivity of compounds structurally related to this compound, showing how they undergo various transformations in different conditions, contributing to the understanding of their chemical properties and potential applications in synthesis (David et al., 1995).

Application in Corrosion Inhibition

Research on quinoxaline-based propanones as inhibitors of mild steel corrosion in hydrochloric acid utilized derivatives of this compound. This study provides insights into the practical applications of these compounds in industry, particularly in protecting metals against corrosion in acidic environments. The experimental and computational findings underscored their efficacy as corrosion inhibitors, offering a promising avenue for the development of new materials that can enhance the longevity of metal structures (Olasunkanmi & Ebenso, 2019).

Safety and Hazards

Propriétés

IUPAC Name |

3-(3-methoxy-4-nitropyrazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O5/c1-15-7-5(10(13)14)4-9(8-7)3-2-6(11)12/h4H,2-3H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRUFVJPKKJABJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN(C=C1[N+](=O)[O-])CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-methyl-1-benzothiophen-2-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2857757.png)

![4-{[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]amino}benzenol](/img/structure/B2857758.png)

![3-allyl-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2857760.png)

![N-[[4-(3-chlorophenyl)-5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2857762.png)

![2-[3-(1-methyl-1H-imidazol-2-yl)-2-oxo-1,2-dihydroquinoxalin-1-yl]acetic acid](/img/structure/B2857764.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1H-indole-5-carboxylic acid](/img/structure/B2857771.png)